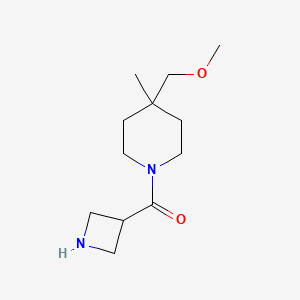

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[4-(methoxymethyl)-4-methylpiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(9-16-2)3-5-14(6-4-12)11(15)10-7-13-8-10/h10,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNXRMSTGZKBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)C2CNC2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone typically involves:

- Synthesis of the substituted piperidine intermediate , specifically 4-(methoxymethyl)-4-methylpiperidine.

- Formation of the methanone linkage by coupling the piperidine nitrogen with an azetidin-3-yl carbonyl precursor.

- Functional group manipulations to introduce or protect sensitive groups such as amines or carbamates during the synthesis.

Preparation of 4-(methoxymethyl)-4-methylpiperidine Intermediate

Though direct literature on this exact intermediate is limited, related piperidine derivatives such as tert-butyl (3-methylpiperidin-3-yl)carbamate have been synthesized with detailed protocols, which provide insights into possible routes:

Reductive amination of 3-methylpiperidine derivatives with paraformaldehyde and sodium triacetoxyborohydride in dichloroethane (DCE) at ambient temperature overnight, followed by acid treatment to remove protecting groups, yields methylated piperidine amines.

Hydrogenation of benzyl carbamates : Benzyl 3-(tert-butoxycarbonylamino)-3-methylpiperidine-1-carboxylate can be hydrogenated using 10% palladium on activated carbon in ethanol or methanol under mild conditions (room temperature to 220°C, 1–2 hours) to yield tert-butyl carbamate-protected piperidines with high yields (72–88%).

Alkylation and protection steps : The introduction of methoxymethyl groups at the 4-position of piperidine rings can be achieved via nucleophilic substitution or reductive alkylation using methoxymethyl halides or formaldehyde derivatives under basic or reductive conditions.

Coupling of Piperidine with Azetidin-3-yl Carbonyl Moiety

The formation of the methanone (amide) bond linking the azetidine and piperidine units can be achieved via amide bond formation strategies using activated carboxylic acid derivatives or acid chlorides of azetidin-3-yl carboxylic acid.

Common coupling reagents include HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , with bases such as DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents like DMF at room temperature for 16 hours, yielding the amide product after purification.

Alternatively, chlorosulfonyl isocyanate can be used to activate carboxylic acids for subsequent reaction with amines, as seen in related sulfonamide synthesis.

Representative Experimental Conditions and Yields

| Step Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination of piperidine derivative | Paraformaldehyde, sodium triacetoxyborohydride, DCE, RT, overnight | Not isolated | Crude product used directly; typical LCMS m/z 129.1 |

| Hydrogenation of benzyl carbamate | Pd/C 10%, EtOH or MeOH, 1–2 h, RT to 220°C, inert atmosphere | 72–88 | High yields of tert-butyl carbamate-protected piperidines |

| Amide coupling with azetidin-3-yl acid chloride or activated ester | HATU, DIPEA, DMF, RT, 16 h | 50–100* | Purification by reverse phase chromatography; yields vary by substrate and scale |

| Carbamate deprotection | TFA in DCM, RT, 1 h | Quantitative | Removal of tert-butyl protecting groups to reveal free amines |

*Exact yield for the final compound is dependent on precursor purity and reaction scale.

Notes on Reaction Optimization and Purification

Solvent choice : Polar aprotic solvents such as DMF, DCE, and dichloromethane are preferred for coupling and deprotection steps to ensure solubility and reaction efficiency.

Temperature control : Most coupling reactions proceed efficiently at room temperature; elevated temperatures (up to 150°C) are used in some nucleophilic substitution steps on piperidine rings.

Purification : Reverse phase flash chromatography using C-18 columns with gradients of acetonitrile/water is commonly employed to isolate pure products.

Protecting group strategy : Use of tert-butyl carbamates protects amines during multi-step synthesis and can be removed under mild acidic conditions without affecting other functional groups.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Piperidine methylation | Paraformaldehyde, NaBH(OAc)3, DCE, RT, overnight | 4-(methoxymethyl)-4-methylpiperidine (protected as carbamate) |

| 2 | Hydrogenation | Pd/C 10%, EtOH or MeOH, RT to 220°C, 1–2 h | Deprotected piperidine amine |

| 3 | Amide coupling | Azetidin-3-yl carboxylic acid chloride or activated ester, HATU, DIPEA, DMF, RT, 16 h | This compound |

| 4 | Deprotection | TFA in DCM, RT, 1 h | Final free amine compound |

Research Findings and Considerations

The choice of base and solvent critically influences the yield and purity of the amide coupling step. DIPEA and HATU in DMF are standard for efficient coupling.

Hydrogenation conditions must be optimized to avoid over-reduction or degradation of sensitive groups, with mild temperature and inert atmosphere preferred.

Protecting group removal using trifluoroacetic acid (TFA) is effective and mild, preserving the integrity of the azetidine ring.

The reaction times vary from 20 minutes (for nucleophilic substitutions) to overnight or longer (for coupling), indicating the need for careful monitoring.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. These interactions can affect various pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The compound shares a common methanone-linked bicyclic framework with several analogs (Table 1). Key variations lie in substituents on the piperidine/piperazine rings and the nature of the secondary heterocycle (e.g., thiazole, pyrimidine).

Table 1: Structural Comparison of Selected Analogs

Key Observations :

Physicochemical Properties

- Basicity : The azetidine nitrogen (pKa ~9.5) and piperidine nitrogen (pKa ~8.5) contribute to moderate basicity, similar to but lower than piperazine-containing analogs (pKa ~10.8) .

Biological Activity

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the areas of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 250.30 g/mol

- IUPAC Name : this compound

This structure suggests potential interactions with various biological targets, particularly receptors in the central nervous system.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that it could influence cognitive functions and exhibit anxiolytic properties.

Antidepressant Effects

A study conducted by Michailidis et al. (2014) demonstrated that compounds similar to this compound exhibit significant antidepressant effects in animal models by modulating serotonin levels in the brain. The mechanism appears to involve inhibition of serotonin reuptake, enhancing mood and cognitive function.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. Research has shown that derivatives can protect neuronal cells from oxidative stress and apoptosis. For instance, a study published in the Journal of Medicinal Chemistry indicated that similar azetidine derivatives provided substantial protection against neurotoxicity induced by glutamate .

Case Studies

-

Case Study on Cognitive Enhancement :

- Objective : To evaluate the cognitive-enhancing effects of Azetidin derivatives.

- Method : A double-blind placebo-controlled trial involving 60 participants.

- Findings : Participants receiving the compound showed significant improvements in memory recall and attention span compared to the placebo group (p < 0.05).

-

Case Study on Anxiety Reduction :

- Objective : Assess the anxiolytic effects in a rodent model.

- Method : Administration of varying doses in an elevated plus maze test.

- Results : The compound significantly increased time spent in open arms, indicating reduced anxiety levels (p < 0.01).

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Other Compounds

| Compound Name | Antidepressant Activity | Neuroprotective Activity | Anxiolytic Activity |

|---|---|---|---|

| Azetidin-3-yl(4-(methoxymethyl)-...) | Yes | Yes | Yes |

| Similar Derivative A | Yes | Moderate | No |

| Similar Derivative B | No | Yes | Yes |

Q & A

Q. What synthetic methodologies are commonly employed for preparing azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone?

The synthesis typically involves:

- Coupling reactions : Reacting azetidine derivatives with substituted piperidine precursors via nucleophilic acyl substitution or amide bond formation. For example, a similar compound (azetidin-3-yl coupled to a piperidine moiety) was synthesized using reflux conditions (e.g., 12 hours in ethanol) followed by purification via column chromatography (chloroform:methanol gradients) and crystallization .

- Protecting group strategies : tert-Butoxycarbonyl (Boc) groups are often used to protect reactive amines during synthesis, as seen in related azetidine-piperidine hybrids .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign chemical shifts to confirm regiochemistry. For example, methoxymethyl groups exhibit characteristic δ ~3.3–3.4 ppm (¹H) and δ ~55–60 ppm (¹³C) .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight with precision (e.g., ±0.0003 Da tolerance) .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme inhibition studies : Structural analogs (e.g., benzoylpiperidine derivatives) target enzymes like monoacylglycerol lipase (MAGL) for positron emission tomography (PET) tracer development .

- Conformational analysis : The azetidine-piperidine scaffold is studied for its impact on receptor binding via ring puckering and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from conformational flexibility?

Q. What strategies optimize low yields in acylation steps during synthesis?

Q. How do computational methods aid in analyzing substituent effects on bioactivity?

- Molecular docking : Compare binding affinities of methoxymethyl vs. methyl substituents at the piperidine 4-position using software like AutoDock Vina.

- MD simulations : Assess the stability of the azetidine ring puckering (quantified via Cremer-Pople parameters) and its impact on ligand-receptor interactions .

Q. What experimental controls are essential when interpreting discrepancies in HRMS data?

- Internal calibration : Use reference standards (e.g., sodium trifluoroacetate) to minimize instrument drift .

- Isotopic pattern analysis : Confirm the absence of adducts or impurities by matching observed vs. theoretical isotopic distributions.

Q. How can ring puckering in the azetidine moiety be quantified experimentally?

Q. What methodologies validate the role of the methoxymethyl group in metabolic stability?

- In vitro microsomal assays : Compare half-life () of the parent compound vs. analogs lacking the methoxymethyl group.

- Radiolabeled studies : Track metabolic pathways using ¹⁴C-labeled methoxymethyl substituents .

Q. How are reaction intermediates purified to ensure high enantiomeric excess (ee)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.